L-Lysine, L-arginyl-L-lysyl-L-lysyl-
Description
Properties
CAS No. |
627091-96-7 |
|---|---|
Molecular Formula |
C24H50N10O5 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H50N10O5/c25-12-4-1-9-17(32-20(35)16(28)8-7-15-31-24(29)30)21(36)33-18(10-2-5-13-26)22(37)34-19(23(38)39)11-3-6-14-27/h16-19H,1-15,25-28H2,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
KKSXMAAXNQLBMS-VJANTYMQSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-lysine) to the resin. Subsequent amino acids (L-arginine, L-lysyl, and L-lysyl) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-arginyl-L-lysyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-arginyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine and arginine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysine, L-arginyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysine, L-arginyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The positively charged amino groups in lysine and arginine residues can form electrostatic interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can influence cellular processes, including signal transduction, gene expression, and enzyme activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Biochemical Properties
| Compound | Solubility (g/L) | pKa (ε-amino) | Key Interactions |
|---|---|---|---|
| L-Lysine | 150 (water) | 10.5 | Electrostatic, hydrogen bonding |
| Nε-Acetyl-L-Lysine | 85 (water) | 9.8 | Hydrophobic, acetylation-dependent |
| Hydroxylysine | 120 (water) | 10.1 | Metal chelation, collagen stabilization |
| DFL | Insoluble | N/A | AGE receptor binding |
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